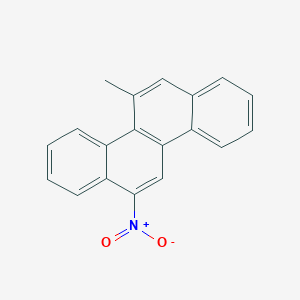

Glycyrrhisoflavon

Übersicht

Beschreibung

This compound is known for its diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects . Glycyrrhisoflavone has been studied for its potential therapeutic applications, particularly in traditional and modern medicine.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of prenylated isoflavones.

Wirkmechanismus

Target of Action

Glycyrrhisoflavone, an active prenylflavonoid, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

Glycyrrhisoflavone interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the breakdown of complex carbohydrates, potentially impacting glucose metabolism.

Biochemical Pathways

Glycyrrhisoflavone is part of the flavonoid biosynthesis pathway, specifically the isoflavonoid biosynthesis pathway . The enzyme isoflavone synthase (IFS) plays a critical role in this pathway, redirecting intermediates from the general flavonoid pathway to the isoflavonoid pathway . Glycyrrhisoflavone, as an isoflavone, is a product of this pathway.

Result of Action

Glycyrrhisoflavone has been shown to exhibit significant antiviral and anti-inflammatory effects . Its inhibition of α-glucosidase could potentially impact blood glucose levels, making it a compound of interest for metabolic disorders.

Biochemische Analyse

Biochemical Properties

Glycyrrhisoflavone interacts with various enzymes, proteins, and other biomolecules. It is involved in the phenylpropanoid/flavonoid pathway, interacting with enzymes such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone 3’-hydroxylase (F3’H) . These interactions play a crucial role in the biosynthesis of isoflavones .

Cellular Effects

Glycyrrhisoflavone has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated anti-inflammatory effects .

Molecular Mechanism

At the molecular level, Glycyrrhisoflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, overexpression of the R2R3-MYB transcription factor AtMYB12 in hairy roots greatly enhanced the production of total flavonoids .

Metabolic Pathways

Glycyrrhisoflavone is involved in the phenylpropanoid/flavonoid pathway . It interacts with enzymes such as PAL, CHS, and F3’H

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of extraction and purification steps. The process typically involves:

Extraction: The roots are extracted with 95% ethanol.

Fractionation: The ethanol extract is subjected to Diaion HP-20 column chromatography.

Purification: Further purification is achieved using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Industrial Production Methods: While the industrial production of glycyrrhisoflavone is not extensively documented, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques ensures the efficient isolation of glycyrrhisoflavone from licorice roots.

Analyse Chemischer Reaktionen

Types of Reactions: Glycyrrhisoflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert glycyrrhisoflavone to its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly involving the prenyl group, can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of glycyrrhisoflavone, each with distinct pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Glycyrrhisoflavone is unique among prenylated isoflavones due to its specific structure and pharmacological properties. Similar compounds include:

Licochalcone A: Known for its anti-inflammatory and antimicrobial effects.

Echinatin: Exhibits antioxidant and anti-inflammatory activities.

Isobavachalcone: Known for its antimicrobial and anticancer properties

Uniqueness: Glycyrrhisoflavone stands out due to its potent α-glucosidase inhibitory activity, which is not commonly observed in other similar compounds .

Eigenschaften

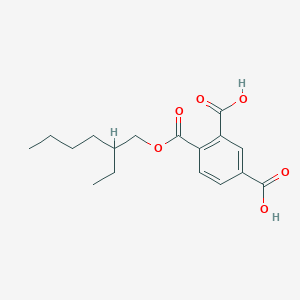

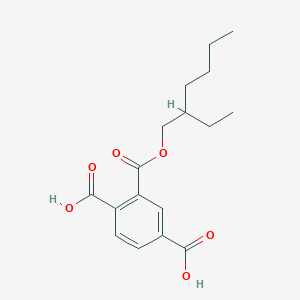

IUPAC Name |

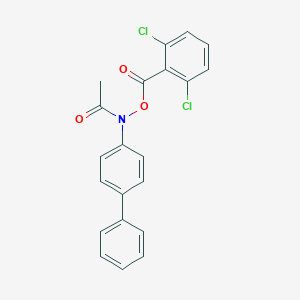

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQWUUJQWPZLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities reported for Glycyrrhisoflavone?

A1: Glycyrrhisoflavone has been studied for several biological activities, including:

- α-Glucosidase inhibition: [] Glycyrrhisoflavone demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This property makes it a potential candidate for managing blood sugar levels.

- Antioxidant activity: [, ] Studies have shown that Glycyrrhisoflavone possesses radical scavenging properties, particularly against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This antioxidant activity may contribute to its potential health benefits.

- Antimicrobial activity: [, ] Glycyrrhisoflavone, particularly in combination with other compounds like methicillin, shows promising synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). [] It also exhibits antibacterial activity against various other bacterial strains.

- Anti-HIV activity: [] Research suggests that Glycyrrhisoflavone might have inhibitory effects against the human immunodeficiency virus (HIV).

- Anti-inflammatory activity: [, ] Glycyrrhisoflavone has shown inhibitory activity against xanthine oxidase, an enzyme involved in inflammatory processes. []

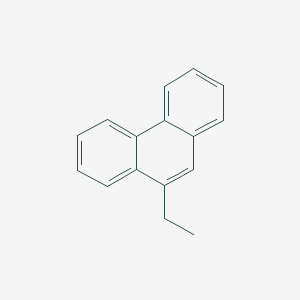

Q2: What is the chemical structure of Glycyrrhisoflavone and where is it found in nature?

A2: Glycyrrhisoflavone is a prenylated isoflavone. Its structure consists of an isoflavone backbone with a prenyl group attached.

- Licorice (Glycyrrhiza uralensis): This is the most common source, particularly the roots. [, , , ]

- Psorothamnus schottii: This plant also yields Glycyrrhisoflavone, often alongside other isoflavones. []

Q3: Are there any analytical methods available to quantify Glycyrrhisoflavone in plant material?

A3: Yes, researchers have developed a validated HPLC-PDA method for quantifying Glycyrrhisoflavone in the roots of Glycyrrhiza uralensis. [] This method uses a reversed-phase column with isocratic elution and UV detection at 260 nm. It offers good precision, accuracy, and sensitivity for determining Glycyrrhisoflavone content in plant samples.

Q4: Has any computational work been done to study Glycyrrhisoflavone's interactions with biological targets?

A4: Yes, in silico modelling and docking studies have been performed using Glycyrrhisoflavone. [] One study investigated its potential as a tetanus inhibitor by docking it against a modelled tetanus toxin light chain. The results indicated that Glycyrrhisoflavone exhibited favorable binding energy and interactions with key amino acids, suggesting its potential as a tetanus inhibitor.

Q5: What is known about the structure-activity relationship (SAR) of Glycyrrhisoflavone?

A5: While specific SAR studies focusing solely on Glycyrrhisoflavone might be limited, research on related isoflavones suggests that:

- Prenylation: The presence of the prenyl group in Glycyrrhisoflavone's structure is likely crucial for its biological activities. [, ] Prenylation often enhances the lipophilicity and biological activity of natural compounds.

- Hydroxyl groups: The number and position of hydroxyl groups on the isoflavone skeleton can influence activity and selectivity towards different targets. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B47772.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

![[5-(aminomethyl)furan-3-yl]methanol](/img/structure/B47787.png)